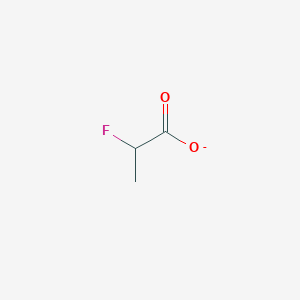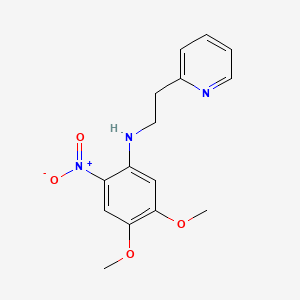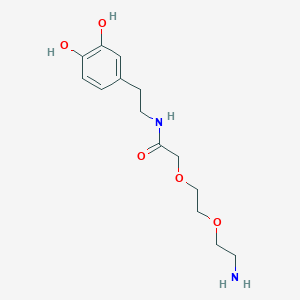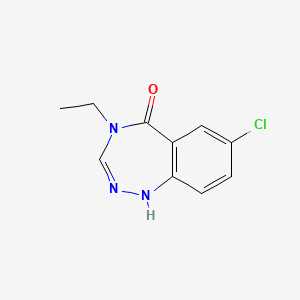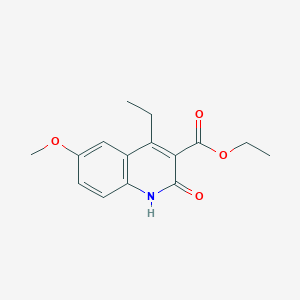
ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-quinolones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .
科学的研究の応用
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar quinoline core but differs in its substituents and specific functional groups.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinoline derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ethyl substituents, along with the quinoline core, make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-10-11-8-9(19-3)6-7-12(11)16-14(17)13(10)15(18)20-5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChIキー |
OVLANTKTOQSVGW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)NC2=C1C=C(C=C2)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


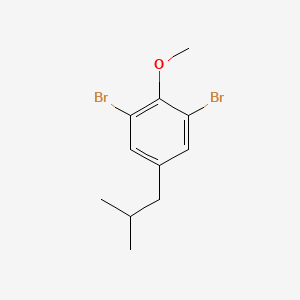
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
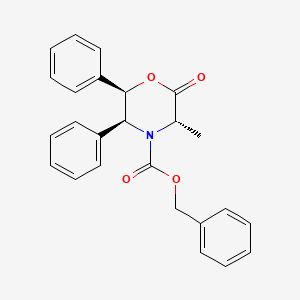

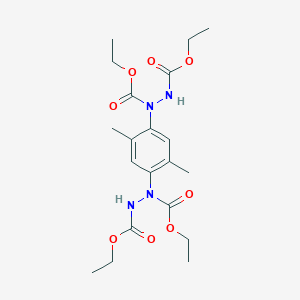

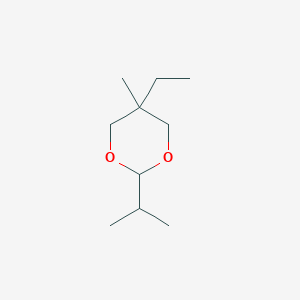

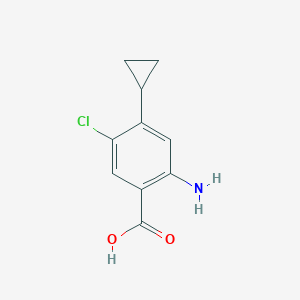
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
